molecular formula C13H13BrClN B12953716 (3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride

(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride

Cat. No.: B12953716
M. Wt: 298.60 g/mol
InChI Key: PILOJYDYHDSZBW-UHFFFAOYSA-N
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Description

(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C13H13BrClN. It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and a methanamine group is attached to the 4-yl position of the biphenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride typically involves a multi-step process:

    Bromination: The starting material, biphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3’ position.

    Amination: The brominated biphenyl is then subjected to a nucleophilic substitution reaction with methanamine (CH3NH2) under basic conditions to form the methanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobiphenyl: Lacks the methanamine group, making it less versatile in certain chemical reactions.

    4-Bromo-[1,1’-biphenyl]-3-yl)methanamine hydrochloride: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    (3-Bromophenyl)methanamine hydrochloride: Contains a single phenyl ring, resulting in different chemical properties.

Uniqueness

(3’-Bromo-[1,1’-biphenyl]-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for a variety of applications in research and industry.

Properties

Molecular Formula

C13H13BrClN

Molecular Weight

298.60 g/mol

IUPAC Name

[4-(3-bromophenyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C13H12BrN.ClH/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11;/h1-8H,9,15H2;1H

InChI Key

PILOJYDYHDSZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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